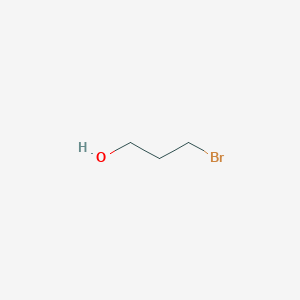

3-Bromo-1-propanol

Description

This compound is a primary alcohol.

Properties

IUPAC Name |

3-bromopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO/c4-2-1-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFUZUMFPRMVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO | |

| Record name | 3-BROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024657 | |

| Record name | 3-Bromo-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-bromo-1-propanol is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |

| Record name | 3-BROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Bromo-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

293 to 298 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-BROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

201 °F (NTP, 1992), 201 °F | |

| Record name | 3-BROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Bromo-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 3-BROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.5374 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 3-BROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.1 [mmHg] | |

| Record name | 3-Bromo-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-18-9 | |

| Record name | 3-BROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Bromo-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4AXH68FH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1-propanol: Properties, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

[December 17, 2025]

This technical guide provides a comprehensive overview of the physical and chemical properties, key reactions, and applications of 3-Bromo-1-propanol (CAS No. 627-18-9). This versatile bifunctional molecule serves as a critical building block in a wide array of synthetic endeavors, particularly in the realms of pharmaceutical and materials science. This document is intended to be a valuable resource for researchers, chemists, and professionals in drug development, offering detailed data, experimental protocols, and a visual representation of its synthetic utility.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its bifunctional nature, possessing both a primary alcohol and a primary alkyl bromide, dictates its chemical reactivity and makes it a valuable intermediate in organic synthesis.[1][2]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇BrO | [2][3] |

| Molecular Weight | 138.99 g/mol | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][3] |

| Density | 1.537 g/mL at 25 °C | [4][5] |

| Boiling Point | 164-165 °C at 760 mmHg; 62 °C at 5 mmHg | [2][4] |

| Melting Point | Not available | [6] |

| Flash Point | 101.7 °C (closed cup) | [6] |

| Refractive Index | n20/D 1.488 | [4] |

| Solubility | Soluble in water, ethanol, ether, and acetone | [2] |

| Vapor Pressure | 0.13 hPa at 20 °C | [6] |

Table 2: Chemical and Safety Information

| Property | Value | Reference(s) |

| IUPAC Name | 3-bromopropan-1-ol | [3] |

| Synonyms | Trimethylene bromohydrin, 1-Propanol, 3-bromo- | [2][3] |

| CAS Number | 627-18-9 | [3] |

| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant, Serious Eye Damage | [3][7] |

| Signal Word | Danger | [7] |

| Stability | Stable. Incompatible with strong oxidizing agents. May be sensitive to prolonged exposure to light. | [8] |

| Storage Temperature | 2-8°C | [4] |

Chemical Reactivity and Synthetic Applications

The presence of both a hydroxyl group and a bromine atom allows this compound to undergo a variety of chemical transformations, making it a versatile precursor in multi-step syntheses.[1][2] It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2][9]

The following diagram illustrates the central role of this compound as a synthetic hub, leading to various classes of compounds through fundamental organic reactions.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound. These protocols are intended as a guide and may require optimization based on specific substrates and laboratory conditions.

Williamson Ether Synthesis: Preparation of 3-Phenoxy-1-propanol

This protocol details the synthesis of an ether via nucleophilic substitution of the bromide in this compound by a phenoxide ion.

Materials:

-

Sodium hydroxide (B78521) (NaOH)

-

This compound

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve phenol (1.0 equivalent) and potassium carbonate (1.1 equivalents) in acetonitrile.

-

Add this compound (1.1 equivalents) to the stirred solution.

-

Heat the reaction mixture to 65-70 °C and maintain stirring for 9 hours.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a 5% aqueous sodium hydroxide solution and then with deionized water until the aqueous layer is neutral.[10]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-phenoxy-1-propanol.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Fischer Esterification: Synthesis of 3-Bromopropyl Acetate

This protocol describes the acid-catalyzed esterification of the hydroxyl group of this compound with acetic acid.

Materials:

-

This compound

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent) and an excess of glacial acetic acid (e.g., 3.0 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

After cooling to room temperature, dilute the mixture with diethyl ether and transfer it to a separatory funnel.

-

Carefully wash the organic layer with deionized water, followed by saturated aqueous sodium bicarbonate solution until effervescence ceases, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3-bromopropyl acetate.

-

The product can be purified by distillation under reduced pressure.

Silyl (B83357) Etherification: Protection of the Hydroxyl Group

This protocol outlines the protection of the hydroxyl group of this compound as a silyl ether, a common step in multi-step synthesis to prevent unwanted side reactions of the alcohol.[1]

Materials:

-

This compound

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.[1]

-

Cool the solution to 0 °C in an ice bath.

-

Add 2,4-dimethylpyridine (3.0 equivalents) followed by the dropwise addition of TBSOTf (2.0 equivalents).[1]

-

Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.[1]

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired silyl-protected this compound.[1]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[3][8] It is classified as an irritant and can cause serious eye damage.[3][7] Harmful if swallowed.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.[11] In case of skin contact, wash off immediately with plenty of soap and water.[11]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of more complex molecules. The information and protocols provided in this guide are intended to support researchers, scientists, and drug development professionals in the effective and safe utilization of this important chemical intermediate.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. community.wvu.edu [community.wvu.edu]

- 3. guidechem.com [guidechem.com]

- 4. [PDF] Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]

- 5. prepchem.com [prepchem.com]

- 6. 3-溴-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. CN111018678A - Preparation method of high-purity 3-phenoxy bromopropane - Google Patents [patents.google.com]

- 11. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]

An In-depth Technical Guide to 3-Bromo-1-propanol (CAS: 627-18-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-propanol, with the CAS registry number 627-18-9, is a versatile bifunctional organic compound featuring both a primary alcohol and a primary alkyl bromide. This unique structure makes it a valuable intermediate and building block in a wide array of synthetic applications. Its ability to undergo reactions at both the hydroxyl and bromo functionalities allows for the strategic introduction of a three-carbon chain into target molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, key synthetic protocols, and safety information, tailored for professionals in research and development.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid under standard conditions.[1] It is denser than water and possesses moderate solubility in water, while being miscible with many common organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 627-18-9 | [1] |

| Molecular Formula | C₃H₇BrO | [1][2] |

| Molecular Weight | 138.99 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [1][3] |

| Boiling Point | 140-141 °C (at 760 mmHg) | |

| 62 °C (at 5 mmHg) | ||

| Melting Point | -24 °C to -30 °C | N/A |

| Density | 1.537 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.488 | |

| Solubility in Water | 50-100 mg/mL | [1] |

| Flash Point | 102 °C (215 °F) | |

| Stability | Stable under normal conditions; may be sensitive to prolonged light exposure. Incompatible with strong oxidizing agents. | [1][4] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. The expected spectral characteristics are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data and Interpretation | Reference(s) |

| ¹H NMR | (CDCl₃): δ ~3.75 (t, 2H, -CH₂OH), δ ~3.55 (t, 2H, -CH₂Br), δ ~2.10 (quintet, 2H, -CH₂-CH₂-CH₂-), δ ~1.9 (s, 1H, -OH) | [5] |

| ¹³C NMR | (CDCl₃): δ ~60.9 (-CH₂OH), δ ~35.5 (-CH₂-CH₂-CH₂-), δ ~31.8 (-CH₂Br) | [6] |

| Infrared (IR) | Neat: ~3350 cm⁻¹ (O-H stretch, broad), ~2950 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-O stretch), ~650 cm⁻¹ (C-Br stretch) | [1] |

| Mass Spectrometry (MS) | EI-MS: Molecular ion peak is often weak or absent. Key fragments at m/z 41, 57, 58. Shows characteristic isotopic pattern for a bromine-containing compound (M, M+2). | [1][7] |

Key Synthetic Applications & Experimental Protocols

This compound is a key reagent in forming carbon-oxygen and carbon-nitrogen bonds. It is widely used in Williamson ether synthesis, esterification, and the alkylation of amines and other nucleophiles.

Experimental Protocol: Synthesis of this compound from 1,3-Propanediol (B51772)

This protocol describes a two-step synthesis involving the protection of one hydroxyl group as an acetate, followed by selective bromination and deprotection.

-

In a suitable reaction vessel, dissolve 1,3-propanediol (1.0 eq.) in glacial acetic acid.

-

While stirring at room temperature, pass dry hydrogen bromide (HBr) gas through the solution until it becomes deep red.

-

Quench the reaction by adding water.

-

Extract the product into diethyl ether (2 x volumes).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with water.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3-bromo-1-acetyloxypropane as a colorless liquid.

-

Dissolve the 3-bromo-1-acetyloxypropane (1.0 eq.) from Step 1 in methanol (B129727).

-

Add a strong acidic cation exchange resin to the solution.

-

Heat the mixture to reflux and maintain for approximately 16 hours.

-

Cool the reaction mixture to room temperature and filter to remove the resin.

-

Wash the resin with methanol and combine the filtrates.

-

Remove the solvent from the combined filtrate under reduced pressure.

-

Purify the resulting residue by vacuum distillation to obtain this compound.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis using this compound

This protocol details the synthesis of N-(3-hydroxypropyl)carbazole, demonstrating the reactivity of the C-Br bond with an N-nucleophile, analogous to the classic O-alkylation.

-

To a stirred mixture of carbazole (B46965) (1.0 eq.) and sodium hydride (NaH, 4.0 eq.) in a round-bottom flask, add anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., Nitrogen).

-

Cool the mixture to -15 °C and stir for 1 hour.

-

Add this compound (1.0 eq.) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Upon reaction completion (monitored by TLC), carefully quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether and dichloromethane) to yield the desired ether.

Caption: General workflow for a Williamson-type synthesis.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[3] It may also cause skin and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[2]

-

Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4] The container should be kept tightly closed.

Conclusion

This compound is a fundamental building block for organic synthesis, offering dual reactivity that is highly valued in the pharmaceutical and chemical industries. Its well-characterized properties and predictable reactivity make it an essential tool for researchers. Adherence to proper safety protocols is critical when handling this compound. The information and protocols provided in this guide serve as a comprehensive resource for the effective and safe utilization of this compound in a laboratory setting.

References

- 1. This compound | C3H7BrO | CID 12308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 627-18-9 | FB33674 | Biosynth [biosynth.com]

- 3. This compound, 95% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | 627-18-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(627-18-9) 13C NMR spectrum [chemicalbook.com]

- 7. 1-Propanol, 3-bromo- [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 3-Bromo-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and chemical reactivity of 3-bromo-1-propanol (CAS No: 627-18-9). This bifunctional organic compound, featuring both a primary alcohol and a primary alkyl bromide, is a versatile intermediate in organic synthesis, particularly in the construction of pharmaceutical and agrochemical compounds.[1][2] This document details its structural characteristics, provides tabulated spectroscopic data for unambiguous identification, and outlines detailed experimental protocols for its synthesis and key transformations.

Molecular Structure and Properties

This compound, with the chemical formula C₃H₇BrO, consists of a three-carbon propane (B168953) chain with a bromine atom attached to one terminal carbon (C3) and a hydroxyl group at the other (C1).[3][4] This arrangement imparts a polar nature to the molecule, rendering it soluble in water and common organic solvents like ethanol (B145695) and ether.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇BrO | [3][4] |

| Molecular Weight | 138.99 g/mol | [2][5] |

| Appearance | Colorless to light yellow liquid | [2][6] |

| Boiling Point | 164-165 °C at 760 mmHg; 62 °C at 5 mmHg | [1][5] |

| Density | 1.537 g/mL at 25 °C | [2][5] |

| Refractive Index (n₂₀/D) | 1.488 | [2][5] |

| CAS Number | 627-18-9 | [3][7] |

Spectroscopic Data

The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques. The following tables summarize the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | Triplet | 2H | -CH₂OH |

| ~3.55 | Triplet | 2H | -CH₂Br |

| ~2.05 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| Solvent: CDCl₃. Spectrometer frequency: 400 MHz. |

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~61.5 | -CH₂OH |

| ~35.0 | -CH₂-CH₂-CH₂- |

| ~33.5 | -CH₂Br |

| Solvent: CDCl₃. Spectrometer frequency: 100 MHz. |

Table 4: IR and Mass Spectrometry Data for this compound

| Spectroscopic Technique | Characteristic Peaks |

| Infrared (IR) | Broad absorption around 3300-3400 cm⁻¹ (O-H stretch), 2850-2960 cm⁻¹ (C-H stretch), 1050-1070 cm⁻¹ (C-O stretch), and 550-650 cm⁻¹ (C-Br stretch).[8] |

| Mass Spectrometry (MS) | The mass spectrum exhibits a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity at m/z 138 and 140.[9] |

Chemical Reactivity and Applications

The presence of both a hydroxyl group and a bromine atom makes this compound a highly versatile synthetic intermediate.[1][6] The hydroxyl group can undergo esterification and etherification, while the carbon-bromine bond is susceptible to nucleophilic substitution. This dual reactivity allows for its use in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers.[1]

A key reaction of this compound is its intramolecular cyclization under basic conditions to form oxetane (B1205548), a valuable four-membered heterocyclic ether.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a key subsequent transformation.

Synthesis of this compound from 1,3-Propanediol (B51772)

This protocol describes a two-step synthesis involving the selective bromination and protection of one hydroxyl group, followed by deprotection.[8]

Step 1: Synthesis of 3-bromo-1-acetoxypropane

-

In a round-bottom flask, dissolve 1,3-propanediol (1.0 eq) in glacial acetic acid.

-

Stir the solution at room temperature and bubble dry hydrogen bromide (HBr) gas through the mixture until the solution becomes deep red.

-

Pour the reaction mixture into water and extract the product with diethyl ether.

-

Wash the combined organic layers successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3-bromo-1-acetoxypropane as a colorless liquid.[8]

Step 2: Synthesis of this compound

-

Dissolve 3-bromo-1-acetoxypropane (1.0 eq) in methanol (B129727) in a round-bottom flask.

-

Add a strong acidic cation exchange resin to the solution.

-

Heat the mixture at reflux for 16 hours.

-

Cool the reaction mixture to room temperature and filter to remove the resin.

-

Wash the resin with methanol and combine the filtrates.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by vacuum distillation to afford this compound as a colorless liquid.[8]

Intramolecular Williamson Ether Synthesis: Synthesis of Oxetane

This protocol outlines the base-mediated cyclization of this compound to form oxetane.

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, as a 60% dispersion in mineral oil).

-

Add anhydrous tetrahydrofuran (B95107) (THF) to create a slurry.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Add the solution of this compound dropwise to the stirred sodium hydride suspension at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and add water and an organic solvent such as diethyl ether.

-

Separate the layers and wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure (note: oxetane is volatile).

-

Purify the crude product by distillation to yield pure oxetane.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound(627-18-9) 13C NMR spectrum [chemicalbook.com]

- 3. This compound(627-18-9) IR Spectrum [chemicalbook.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 1-Propanol, 3-bromo- [webbook.nist.gov]

Navigating the Safe Handling of 3-Bromo-1-propanol: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-Bromo-1-propanol (CAS No. 627-18-9), a versatile intermediate in organic synthesis. Adherence to strict safety protocols is paramount when handling this compound due to its potential hazards. This document outlines the known risks, proper handling procedures, and emergency responses to ensure a safe laboratory environment.

Core Safety Data at a Glance

A clear understanding of this compound's physical and chemical properties is the foundation of its safe use. The following tables summarize the key quantitative data sourced from various safety data sheets.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₇BrO | [1][2] |

| Molecular Weight | 138.99 g/mol | [1][2][3] |

| Appearance | Clear colorless to light yellow liquid | [1][2][3] |

| Density | 1.537 g/cm³ at 25 °C | [1] |

| Boiling Point | 175.3 ± 0.0 °C at 760 mmHg | [2] |

| Flash Point | 65 °C (149 °F) - closed cup | |

| Vapor Pressure | 0.1 mmHg | [3] |

| Water Solubility | 50 to 100 mg/mL at 70 °F (21 °C) | [3] |

| Refractive Index | 1.4865-1.4925 @ 20°C | [4] |

Toxicological Data

| Hazard | Classification | Source |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [3][5] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [6] |

| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) | [3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [6] |

GHS Hazard and Precautionary Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard (H) Statements

-

H341: Suspected of causing genetic defects.[1]

Precautionary (P) Statements

A selection of key precautionary statements includes:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][5]

-

P301 + P317: IF SWALLOWED: Get medical help.[5]

-

P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Experimental Protocols for Safety Data Determination

While specific experimental details for this compound are not publicly available in standard Safety Data Sheets, the methodologies for determining key safety parameters generally follow standardized guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development) or equivalent regulatory bodies.

-

Flash Point Determination: The flash point of a volatile material is the lowest temperature at which its vapors will ignite in air when given an ignition source. The closed-cup method, as cited for this compound, involves heating the substance in a sealed container and introducing a flame periodically to the vapor space. This method prevents the loss of volatile components and generally gives a lower, more conservative (safer) value than an open-cup method.

-

Acute Oral Toxicity (LD50): This is typically determined using studies in animal models, such as rats. A common method is the Up-and-Down Procedure (UDP) (OECD Test Guideline 425). This method involves dosing animals one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This approach minimizes the number of animals required to obtain a statistically valid estimate of the LD50 value (the dose lethal to 50% of the test population).

Safe Handling and Emergency Procedures Workflow

Proper handling and being prepared for emergencies are critical. The following diagram illustrates the logical workflow for the safe use of this compound.

Caption: Logical workflow for the safe handling and emergency response for this compound.

Detailed First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[3][5][6] Continue rinsing. Seek immediate medical attention.[3][6]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][3][7] Remove contaminated clothing.[3][7] If skin irritation occurs, get medical advice/attention.[6]

-

Inhalation: Move the individual to fresh air.[1][6][7] If breathing is difficult, provide oxygen and seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[1][7] Seek immediate medical attention.[1]

Firefighting and Accidental Release Measures

-

Firefighting: This compound is combustible.[3][8] Use a dry chemical, carbon dioxide, or Halon extinguisher to control fires.[3][5][8] Wear self-contained breathing apparatus for firefighting if necessary.[1][5]

-

Accidental Release: For small spills, use absorbent paper or other inert material to pick up the liquid.[3][6][8] Seal the absorbent material and any contaminated clothing in a vapor-tight plastic bag for disposal.[3][8] Wash the contaminated surface with a soap and water solution.[3][8] For larger spills, evacuate the area and follow institutional emergency procedures.[7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][8][9]

-

Hand Protection: Chemical-resistant gloves (e.g., Viton, Butyl rubber, Neoprene) are recommended.[8][9] Always inspect gloves before use.

-

Skin and Body Protection: Wear a lab coat or other impervious clothing to prevent skin contact.[1][9]

-

Respiratory Protection: Handling should occur in a chemical fume hood.[7] If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3][8]

Storage and Stability

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][9] It is recommended to store this material in a refrigerator.[8]

-

Stability: this compound may be sensitive to prolonged exposure to light.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6][10]

This guide is intended to provide essential safety information for trained professionals. Always consult the most current and complete Safety Data Sheet from your supplier before use and adhere to all institutional and regulatory safety protocols.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C3H7BrO | CID 12308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 95% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. chembk.com [chembk.com]

Spectroscopic Profile of 3-Bromo-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Bromo-1-propanol (CAS No: 627-18-9), a valuable building block in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by standardized experimental protocols and visual workflows to aid in its identification and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound, providing a clear reference for spectral interpretation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 3.79 | Triplet | 6.3 | 2H | HO-CH₂ - |

| 3.56 | Triplet | 6.6 | 2H | Br-CH₂ - |

| 2.07 | Quintet | 6.4 | 2H | -CH₂ -CH₂- |

| 1.85 | Singlet | - | 1H | -OH |

Solvent: CDCl₃, Instrument Frequency: 90 MHz

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 60.9 | C H₂-OH |

| 35.5 | Br-CH₂-C H₂- |

| 32.1 | C H₂-Br |

Solvent: CDCl₃, Instrument Frequency: 22.63 MHz

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3340 | Strong, Broad | O-H Stretch (Alcohol) |

| 2950 | Medium | C-H Stretch (Aliphatic) |

| 1430 | Medium | C-H Bend (Scissoring) |

| 1060 | Strong | C-O Stretch (Primary Alcohol) |

| 650 | Strong | C-Br Stretch |

Sample Preparation: Neat (Liquid Film)

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 138 / 140 | ~1:1 | [M]⁺ (Molecular Ion, presence of Br isotopes) |

| 121 / 123 | Moderate | [M-OH]⁺ |

| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 31 | Base Peak | [CH₂OH]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is typically added to the solvent to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are acquired on a suitable NMR spectrometer (e.g., 90 MHz or higher for ¹H). For a standard ¹H spectrum, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, the simplest method is to place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are then gently pressed together to form a thin liquid film.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric water and carbon dioxide.

-

Sample Spectrum: The salt plates with the sample are placed in the sample holder of the FTIR spectrometer. The infrared spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to produce the final transmittance or absorbance spectrum. Peak positions and intensities are then identified.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid such as this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection using a heated inlet.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key feature to look for in the spectrum.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical relationships in the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of 3-Bromo-1-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-1-propanol, a versatile bifunctional molecule widely utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility profile is critical for reaction optimization, purification processes, and formulation development.

Core Concepts: Factors Influencing Solubility

The solubility of this compound is primarily governed by its molecular structure, which features a polar hydroxyl (-OH) group and a brominated propyl chain. The interplay of these functional groups dictates its interaction with various solvents. The hydroxyl group is capable of forming hydrogen bonds, which generally leads to good solubility in protic and polar aprotic solvents. The bromine atom, while contributing to the molecule's polarity, and the propyl chain introduce a degree of nonpolar character, influencing its solubility in less polar organic solvents. The guiding principle of "like dissolves like" is paramount in predicting the solubility behavior of this compound.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of this compound

| Solvent | Solvent Type | Solubility | Temperature (°C) | Notes |

| Water | Protic | 167 g/L | 20 | [2][3] |

| Ethanol | Protic | Slightly Soluble | Not Specified | Qualitative description.[4] |

| Diethyl Ether | Aprotic, Polar | Slightly Soluble | Not Specified | Qualitative description.[4] |

| Acetone | Aprotic, Polar | Soluble | Not Specified | Qualitative description.[1] |

| Various Organic Solvents | - | Miscible/Soluble | Not Specified | General qualitative description.[2][4][5] |

Note: The term "slightly soluble" can be ambiguous. For precise applications, experimental determination of solubility in these solvents is recommended.

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

For a precise quantitative determination of this compound solubility in a specific organic solvent, the isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a reliable and widely accepted experimental protocol.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight caps

-

Evaporating dish or cuvettes (depending on the analysis method)

-

Oven (for gravimetric analysis) or UV-Vis spectrophotometer/gas chromatograph (for spectroscopic/chromatographic analysis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved this compound is essential to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, cease agitation and allow the solution to stand undisturbed at the constant temperature for a few hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a clean, pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic/chromatographic analysis). This step is crucial to remove any undissolved microparticles.

-

-

Quantification of Solute:

-

Gravimetric Analysis:

-

Weigh the container with the filtered solution.

-

Evaporate the solvent in a well-ventilated fume hood or a rotary evaporator. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely removed, reweigh the container with the dried this compound residue.

-

The mass of the dissolved this compound can be calculated by the difference in weight. The solubility can then be expressed in g/100 mL or other desired units.

-

-

Spectroscopic/Chromatographic Analysis:

-

If using UV-Vis spectroscopy (provided this compound has a suitable chromophore and the solvent is transparent in that region), dilute the filtered solution to a concentration that falls within the linear range of a previously established calibration curve.

-

If using Gas Chromatography (GC), prepare a series of standards of this compound in the solvent of interest and create a calibration curve. Dilute the filtered sample as necessary and analyze it by GC.

-

The concentration of this compound in the saturated solution is determined by comparing its response to the calibration curve.

-

-

-

Data Reporting:

-

Report the solubility as a mean and standard deviation of at least three independent measurements.

-

Clearly state the temperature at which the solubility was determined.

-

Visualizing Methodologies and Concepts

To further elucidate the experimental and theoretical frameworks, the following diagrams are provided.

References

An In-depth Technical Guide to the Core Chemical Reactions of 3-Bromo-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-propanol is a versatile bifunctional molecule featuring both a primary alcohol and a primary alkyl bromide. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Introduction

This compound (CAS No: 627-18-9), also known as trimethylene bromohydrin, is a colorless to light yellow liquid. Its utility as a synthetic intermediate stems from the differential reactivity of its hydroxyl and bromo functionalities. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation, esterification, and etherification. This guide will delve into the core reactions of this compound, providing practical insights for its application in complex molecule synthesis.

Key Chemical Reactions

The principal reactions of this compound can be categorized as follows:

-

Nucleophilic Substitution Reactions: The bromine atom is readily displaced by a variety of nucleophiles.

-

Reactions of the Hydroxyl Group: Including etherification, esterification, and oxidation.

-

Intramolecular Cyclization: Formation of cyclic ethers.

Nucleophilic Substitution Reactions

The carbon-bromine bond in this compound is susceptible to attack by a wide range of nucleophiles, proceeding via an S(_N)2 mechanism. This allows for the introduction of diverse functional groups at the 3-position.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers. In the context of this compound, this reaction typically involves the deprotonation of a phenol (B47542) or another alcohol to form an alkoxide, which then acts as a nucleophile to displace the bromide.

Reaction Scheme:

Methodology:

-

To a solution of phenol (9.4 g, 100 mmol) in aqueous sodium hydroxide (B78521) (100 mL, 2M), this compound (13.9 g, 100 mmol) is added.

-

The mixture is heated to reflux for 4 hours with vigorous stirring.

-

After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with 10% aqueous sodium hydroxide (2 x 30 mL) and then with brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford 3-phenoxypropan-1-ol.

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Phenol | 94.11 | 100 | 9.4 g |

| This compound | 138.99 | 100 | 13.9 g |

| Sodium Hydroxide | 40.00 | 200 | 100 mL (2M) |

| Product | Yield (%) | Boiling Point (°C) |

| 3-Phenoxypropan-1-ol | ~85% | 135-137 °C at 10 mmHg |

Synthesis of 3-Aminopropanol

Reaction of this compound with ammonia (B1221849) or primary/secondary amines provides a straightforward route to 3-amino-1-propanol and its derivatives. These compounds are valuable intermediates in the synthesis of pharmaceuticals and corrosion inhibitors.[1][2]

Reaction Scheme:

Methodology:

-

A mixture of this compound (13.9 g, 100 mmol) and aniline (B41778) (18.6 g, 200 mmol) is heated at 120-130°C for 5 hours.

-

The reaction mixture is cooled to room temperature and dissolved in 100 mL of 2M hydrochloric acid.

-

The aqueous solution is washed with diethyl ether (2 x 50 mL) to remove unreacted aniline.

-

The aqueous layer is then made alkaline (pH > 10) by the addition of 4M sodium hydroxide solution.

-

The product is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by vacuum distillation.

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| This compound | 138.99 | 100 | 13.9 g |

| Aniline | 93.13 | 200 | 18.6 g |

| Product | Yield (%) | Boiling Point (°C) |

| 3-Anilino-1-propanol | ~97% | 140 °C at 0.4 mmHg[3] |

Synthesis of 3-Mercaptopropanol

3-Mercaptopropanol is a useful intermediate, and its synthesis from this compound can be achieved by reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.[4][5]

Reaction Scheme:

-

Br-(CH2)3-OH + H2N-C(=S)-NH2 -> [H2N-C(=S)-NH2-(CH2)3-OH]+ Br-

-

[H2N-C(=S)-NH2-(CH2)3-OH]+ Br- + 2 NaOH -> HS-(CH2)3-OH + H2N-CN + NaBr + 2 H2O

Methodology:

-

A solution of this compound (13.9 g, 100 mmol) and thiourea (7.6 g, 100 mmol) in 50 mL of ethanol (B145695) is heated at reflux for 3 hours.

-

The solvent is then removed under reduced pressure to yield the crude isothiouronium salt.

-

The salt is dissolved in 50 mL of water, and a solution of sodium hydroxide (10 g, 250 mmol) in 50 mL of water is added.

-

The mixture is heated at reflux for 2 hours.

-

After cooling, the solution is acidified with 2M hydrochloric acid to pH 2-3 and then extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The product is purified by vacuum distillation.

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass |

| This compound | 138.99 | 100 | 13.9 g |

| Thiourea | 76.12 | 100 | 7.6 g |

| Sodium Hydroxide | 40.00 | 250 | 10 g |

| Product | Yield (%) | Boiling Point (°C) |

| 3-Mercaptopropanol | ~70-80% | 75-77 °C at 10 mmHg |

Reactions of the Hydroxyl Group

The primary alcohol functionality of this compound can undergo typical alcohol reactions.

Oxidation

Mild oxidation of this compound yields 3-bromopropanal. Pyridinium (B92312) chlorochromate (PCC) is a suitable reagent for this transformation, preventing over-oxidation to the carboxylic acid.[6]

Reaction Scheme:

Methodology:

-

To a stirred suspension of pyridinium chlorochromate (PCC) (32.3 g, 150 mmol) in 200 mL of anhydrous dichloromethane (B109758), a solution of this compound (13.9 g, 100 mmol) in 50 mL of dichloromethane is added in one portion.

-

The mixture is stirred at room temperature for 2 hours.

-

The reaction mixture is then diluted with 200 mL of diethyl ether and filtered through a pad of silica (B1680970) gel.

-

The filtrate is concentrated under reduced pressure to give the crude aldehyde.

-

Further purification can be achieved by distillation under reduced pressure.

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass |

| This compound | 138.99 | 100 | 13.9 g |

| Pyridinium Chlorochromate (PCC) | 215.56 | 150 | 32.3 g |

| Product | Yield (%) | Boiling Point (°C) |

| 3-Bromopropanal | ~70-80% | 55-57 °C at 15 mmHg |

Stronger oxidizing agents, such as Jones reagent (CrO(_3)/H(_2)SO(_4)), will oxidize the primary alcohol to a carboxylic acid.[4]

Reaction Scheme:

Methodology:

-

A solution of this compound (13.9 g, 100 mmol) in 100 mL of acetone (B3395972) is cooled in an ice bath.

-

Jones reagent is added dropwise with stirring until the orange color of the reagent persists.

-

The mixture is stirred for an additional 30 minutes at room temperature.

-

The excess oxidant is quenched by the addition of isopropanol (B130326) until the green color of Cr(III) is observed.

-

The mixture is filtered, and the acetone is removed under reduced pressure.

-

The residue is dissolved in water and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield 3-bromopropanoic acid.

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass |

| This compound | 138.99 | 100 | 13.9 g |

| Jones Reagent | Varies | Excess | As needed |

| Product | Yield (%) | Melting Point (°C) |

| 3-Bromopropanoic Acid | ~80-90% | 61-63 °C |

Esterification

The hydroxyl group of this compound can be esterified using standard methods, such as reaction with an acyl chloride or a carboxylic acid under acidic catalysis.

Reaction Scheme:

Methodology:

-

To a solution of this compound (13.9 g, 100 mmol) in 100 mL of anhydrous dichloromethane and pyridine (B92270) (9.5 g, 120 mmol) at 0°C, benzoyl chloride (16.9 g, 120 mmol) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The mixture is then washed successively with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude ester is purified by vacuum distillation.

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| This compound | 138.99 | 100 | 13.9 g |

| Benzoyl Chloride | 140.57 | 120 | 16.9 g |

| Pyridine | 79.10 | 120 | 9.5 g |

| Product | Yield (%) | Boiling Point (°C) |

| 3-Bromopropyl Benzoate | >90% | 145-147 °C at 5 mmHg |

Intramolecular Cyclization: Synthesis of Oxetane (B1205548)

Under basic conditions, this compound can undergo an intramolecular Williamson ether synthesis to form the four-membered cyclic ether, oxetane. This reaction typically requires a strong base to deprotonate the hydroxyl group.[7][8]

Reaction Scheme:

Methodology:

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in 100 mL of anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of this compound (13.9 g, 100 mmol) in 50 mL of anhydrous THF is added dropwise at 0°C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours.

-

The reaction is carefully quenched by the dropwise addition of water at 0°C.

-

The mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The oxetane product can be isolated by careful distillation, noting its low boiling point.

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass |

| This compound | 138.99 | 100 | 13.9 g |

| Sodium Hydride (60%) | 40.00 | 110 | 4.4 g |

| Product | Yield (%) | Boiling Point (°C) |

| Oxetane | Moderate | 47-48 °C |

Visualizations

Reaction Mechanisms and Workflows

Caption: SN2 Reaction Mechanism of this compound.

Caption: General Experimental Workflow for Reactions of this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide array of chemical transformations, making it a key intermediate in the synthesis of a diverse range of molecules, from pharmaceuticals to materials. This guide has provided an in-depth overview of its most important reactions, complete with detailed experimental protocols and quantitative data, to serve as a practical resource for chemists in research and industry. The ability to selectively functionalize either the hydroxyl or the bromo group, or to utilize both in intramolecular reactions, underscores the synthetic potential of this readily available starting material.

References

- 1. m.youtube.com [m.youtube.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Mercaptopropanol | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

A Technical Guide to 3-Bromo-1-propanol: Commercial Availability, Purity, and Analysis for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 3-Bromo-1-propanol, a versatile reagent crucial for various applications in research, particularly in the fields of pharmaceutical development and chemical synthesis. This document outlines its commercial availability, typical purity levels, common impurities, and detailed analytical methodologies for its characterization.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk-scale requirements. Major suppliers include well-established companies such as Sigma-Aldrich (a subsidiary of Merck), Thermo Fisher Scientific, and Tokyo Chemical Industry (TCI), alongside a significant number of manufacturers and distributors based in China and India. The compound is typically offered in various quantities, from grams for laboratory use to kilograms for industrial applications.

| Supplier Category | Key Companies | Regions Served | Scale |

| Multinational Corporations | Sigma-Aldrich (Merck), Thermo Fisher Scientific, TCI Chemicals | Global | Research and Bulk |

| Regional Manufacturers/Distributors | Jinan Finer Chemical Co., Ltd., Hebei Mujin Biotechnology Co., Ltd., Olax Pharma Labs Pvt. Ltd. | Primarily Asia, with global shipping options | Bulk and Custom Synthesis |

| Specialty Chemical Suppliers | Santa Cruz Biotechnology, Biosynth | Global | Research quantities |

Purity Specifications and Common Impurities

The commercial purity of this compound typically ranges from 95% to over 99%, with 97% being a commonly available grade[1][2][3]. The primary method for purity assessment is gas chromatography (GC)[1][4].

Table 1: Typical Commercial Purities of this compound

| Purity Grade | Typical Assay (by GC) | Common Applications |

| Technical Grade | ≥95% | General synthesis, non-critical applications |

| Standard Grade | ≥97% | Most research and development purposes[2][3] |

| High Purity Grade | >98% to 99%+ | Pharmaceutical synthesis, applications requiring low impurity levels |

The impurity profile of this compound is largely dependent on its synthetic route. A common method for its preparation involves the selective bromination of 1,3-propanediol[5][6]. Potential impurities arising from this and other synthetic pathways include:

Table 2: Common Impurities in Commercial this compound

| Impurity | Chemical Formula | Origin |

| 1,3-Dibromopropane | C₃H₆Br₂ | Over-bromination of 1,3-propanediol[1] |

| 1,3-Propanediol | C₃H₈O₂ | Unreacted starting material[5] |

| Water | H₂O | Residual moisture from synthesis or storage[1] |

| Solvents | Varies | Residual solvents from the reaction or purification process |

Analytical Methods for Purity Determination

Gas chromatography is the industry-standard technique for determining the purity of this compound[1][4]. The following provides a representative experimental protocol based on common practices for the analysis of similar compounds.

Gas Chromatography (GC) Protocol for Purity Analysis

Objective: To determine the purity of a this compound sample and identify the presence of volatile impurities.

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis. For impurity identification, a mass spectrometer (MS) detector is recommended.

Table 3: Recommended GC Parameters

| Parameter | Recommended Setting | Rationale |

| Column | DB-5ms, DB-624, or equivalent (30-60 m x 0.25-0.32 mm ID, 0.25-1.80 µm film thickness)[7] | A non-polar to mid-polar column provides good separation for this type of analyte. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Detector Temperature (FID) | 280-300 °C | Prevents condensation of the analyte and impurities. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas. |

| Flow Rate | 1-2 mL/min | Optimal for column efficiency. |

| Oven Temperature Program | Initial: 50-60 °C (hold 2 min), Ramp: 10-15 °C/min to 200-220 °C (hold 5 min)[7][8] | Allows for the separation of volatile impurities from the main analyte. |

| Injection Volume | 1 µL | Standard injection volume. |

| Split Ratio | 20:1 to 50:1[7][8] | Prevents column overloading. |

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

Data Analysis: The purity is typically calculated based on the area percentage of the main peak in the chromatogram. For quantitative analysis, a calibration curve with a certified reference standard should be prepared.

Role in Chemical Synthesis and Signaling Pathway Analogy

This compound is a valuable bifunctional building block in organic synthesis. Its hydroxyl group can be protected or modified, while the bromine atom serves as a good leaving group for nucleophilic substitution reactions. This allows for the introduction of a three-carbon chain with a terminal hydroxyl group into a target molecule.